2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide
Description
Properties
IUPAC Name |
2-morpholin-4-yl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(14-23-8-10-25-11-9-23)22-20-21-13-17(26-20)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,13H,8-12,14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFOMMQMHUNNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Attachment of the Naphthalene Moiety: Using a Friedel-Crafts alkylation reaction to attach the naphthalene group to the thiazole ring.
Formation of the Morpholine Ring: Synthesizing the morpholine ring through a cyclization reaction involving an appropriate diol and amine.
Final Coupling: Coupling the morpholine and naphthalene-thiazole intermediates through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives with heterocyclic and aromatic substituents. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Analysis
Structural Variations and Pharmacological Implications SirReal2 shares the thiazole and naphthalene motifs with the target compound but replaces the morpholine group with a dimethylpyrimidine-sulfanyl moiety. This substitution likely alters binding affinity and selectivity, as sulfanyl groups enhance hydrophobic interactions, whereas morpholine improves solubility . Compound 6m (triazole-linked naphthalene) demonstrates the impact of heterocycle choice: triazoles are often used in click chemistry for modular synthesis, but thiazoles (as in the target) may offer better metabolic stability . The nitro-phenyl acetamide (Compound 3) highlights the role of electron-withdrawing groups (e.g., –NO2) in modulating electronic properties, which could influence reactivity in further functionalization steps .
Synthetic Routes
- The target compound’s synthesis is inferred to involve a chloroacetamide intermediate (e.g., 2-chloro-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide) reacting with morpholine, analogous to methods in .
- In contrast, triazole derivatives like 6m are synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry"), emphasizing the versatility of azide-alkyne couplings for rapid library generation .
However, the absence of the sulfanyl-pyrimidine group may reduce potency against sirtuins . The naphthalene moiety in both the target and 6m may enhance aromatic stacking interactions in hydrophobic binding pockets, a feature critical for anticancer or enzyme-inhibitory activity .
Table 2: Spectral and Physicochemical Data Comparison
Biological Activity
2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and morpholine rings have shown promising antibacterial and antifungal activities. A study reported that compounds with similar substituents demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Morpholin derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| Thiazole derivatives | Varies | Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of morpholine-based compounds has been explored in various studies. For example, a series of compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays showed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have suggested that the compound binds effectively to target proteins, potentially altering their function and leading to therapeutic effects .
Case Studies
In one notable case study, researchers synthesized a series of morpholine derivatives and assessed their biological activities using various assays. The study found that modifications in the substituents significantly influenced the bioactivity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.3–5.5 ppm indicate –OCH₂ or –NCH₂ groups; aromatic protons (naphthalene) appear as multiplets at δ 7.2–8.6 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm; morpholine carbons at 50–60 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm⁻¹), C–N (~1300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .
How can SHELX programs be applied in the crystallographic analysis of this compound?
Q. Advanced Research Focus
- Structure Solution : Use SHELXD for phase determination via direct methods, particularly for resolving heavy atoms (e.g., Br/Cl substituents) .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics: R₁ < 5% for high-resolution data .
- Validation : PLATON or CIF checks for missed symmetry, twinning, and hydrogen bond geometry (e.g., D–H∙∙∙A angles) .
What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Q. Advanced Research Focus
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- SAR Analysis : Compare analogs (e.g., substitution at naphthalene or thiazole) to identify structural determinants of activity .
- Data Normalization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
How can hydrogen bonding interactions in the crystal structure inform pharmacological properties?
Q. Advanced Research Focus
- Graph Set Analysis : Classify hydrogen bonds (e.g., S(6) motifs for N–H∙∙∙O interactions) to predict stability and solubility .
- Solvent-Accessible Surfaces : Calculate using Mercury to identify binding pockets for target proteins .
What are common impurities formed during synthesis, and how are they mitigated?
Q. Basic Research Focus
- Byproducts : Unreacted thioamide intermediates or over-alkylated naphthalene derivatives .
- Mitigation : Monitor reactions via TLC (hexane:EtOAc 8:2) and purify using gradient elution in column chromatography .
How can computational methods predict the compound’s biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets; prioritize poses with ∆G < -8 kcal/mol .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., morpholine O as H-bond acceptor) to match target active sites .
What is the role of the morpholine ring in modulating the compound’s reactivity and bioactivity?
Q. Basic Research Focus
- Electron-Donating Effects : The morpholine N enhances nucleophilicity, facilitating interactions with electrophilic enzyme residues .
- Solubility : The oxygen atom improves aqueous solubility, critical for in vitro assays .
How are comparative structure-activity relationship (SAR) studies designed for analogs of this compound?
Q. Advanced Research Focus
- Substitution Libraries : Synthesize derivatives with varied substituents (e.g., Cl → F at naphthalene) and test against target enzymes .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity trends .
What are best practices for validating crystal structures of this compound per IUCr standards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
